An In-depth Technical Guide to the Chemical Properties and Structure of α-Acetamidocinnamic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of α-Acetamidocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Acetamidocinnamic acid, a derivative of cinnamic acid, is a pivotal precursor in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for numerous pharmaceuticals. Its prochiral structure makes it an ideal substrate for enantioselective hydrogenation, a key reaction in the production of optically pure compounds such as L-DOPA, used in the treatment of Parkinson's disease. This guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of α-acetamidocinnamic acid, supported by experimental methodologies and data.
Chemical Structure and Isomerism
alpha-Acetamidocinnamic acid, systematically named (2E)-2-(acetylamino)-3-phenyl-2-propenoic acid, possesses a chemical formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[1][2][3] Its structure is characterized by a phenyl group and a carboxylic acid group attached to a central acrylic acid backbone, with an acetamido group at the α-position.
The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The (E)-isomer is generally the more stable and commonly referenced form.[4] The stereochemistry of the molecule is a critical aspect, particularly in the context of its primary application in asymmetric synthesis.
Physicochemical Properties
alpha-Acetamidocinnamic acid is typically a white to orange-yellow crystalline solid.[1][5] A summary of its key quantitative properties is presented in Table 1. There are conflicting reports regarding its solubility in water, with some sources describing it as very soluble and others as insoluble.[1][6] A more detailed account suggests that its solubility in water is highly temperature-dependent, being sparingly soluble in cold water but dissolving in boiling water, from which it rapidly crystallizes upon cooling.[2] It is soluble in alcohols such as methanol (B129727) and ethanol.[6][7]
| Property | Value | Reference |
| IUPAC Name | (2E)-2-(acetylamino)-3-phenyl-2-propenoic acid | [4] |
| CAS Number | 5469-45-4 | [1][2][3] |
| Chemical Formula | C₁₁H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 205.21 g/mol | [1][2][3] |
| Appearance | White to orange-yellow crystalline powder/solid | [1][5] |
| Melting Point | 183-195 °C | [1][5][8] |
| Boiling Point | ~455 °C (Predicted) | [1][8] |
| pKa | 3.18 - 3.52 | [1][8] |
| Solubility in Methanol | 100 mg/mL | [7] |
| Solubility in 95% Ethanol | 50 mg/mL | [7] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of α-acetamidocinnamic acid.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the aromatic protons of the phenyl group, the amide proton, and the methyl protons of the acetyl group. In deuterated methanol (CD₃OD), signals have been reported for the aromatic protons (o-H, m-H, and p-H) between δ 7.37 and 7.57 ppm, the vinyl proton (NH-C-CH) at δ 7.48 ppm, and the methyl protons (CH₃) at δ 2.10 ppm.[9]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carboxylic carbon, the amide carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1680-1700 cm⁻¹), another C=O stretch from the amide (around 1650 cm⁻¹), an N-H bend from the amide (around 1550 cm⁻¹), and C=C stretching from the alkene and aromatic ring.[10] An IR spectrum is available in the NIST Chemistry WebBook.[5][11]
Experimental Protocols
Synthesis via Erlenmeyer-Plöchl Reaction and Hydrolysis
A common and historically significant method for the preparation of α-acetamidocinnamic acid is through the Erlenmeyer-Plöchl reaction, which involves the formation of an azlactone intermediate, followed by hydrolysis.[12] A "one-pot" synthesis method has also been developed to improve efficiency.[13]
References
- 1. alpha-Acetamidocinnamic acid(5469-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-乙酰氨基肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. α-Acetamidocinnamic acid [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. α-Acetamidocinnamic acid [webbook.nist.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. α-Acetamidocinnamic acid [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. chegg.com [chegg.com]
